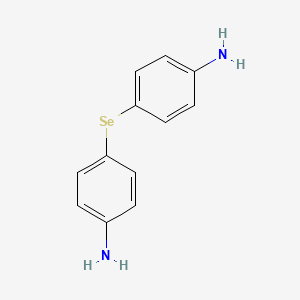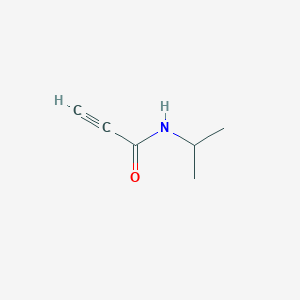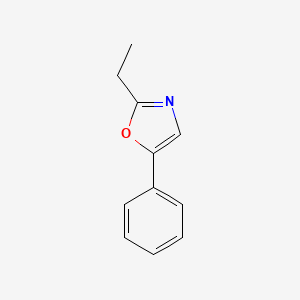
2-Ethyl-5-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Van Leusen Reaction: This involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC).
Industrial Production Methods:
Flow Synthesis: A rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using manganese dioxide.
Cyclodehydration: Using reagents such as Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane.
Types of Reactions:
Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Palladium-catalyzed direct arylation and alkenylation of oxazoles.
Cycloaddition: Oxazoles can undergo cycloaddition reactions, especially at the 2,5-positions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands.
Cycloaddition: Dienophiles, electron-donating substituents.
Major Products:
Oxidation: Formation of aromatic oxazoles.
Substitution: Formation of arylated or alkenylated oxazoles.
Cycloaddition: Formation of pyridine or furan derivatives.
Scientific Research Applications
2-Ethyl-5-phenyl-1,3-oxazole has a wide range of applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenyl-1,3-oxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Oxazoline: A precursor to oxazoles, used in similar synthetic applications.
Isoxazole: Another five-membered ring compound with similar biological activities.
Thiazole: Contains sulfur instead of oxygen, used in medicinal chemistry.
Uniqueness:
2-Ethyl-5-phenyl-1,3-oxazole: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
69163-81-1 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-ethyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
UEBPNTQZRFNLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
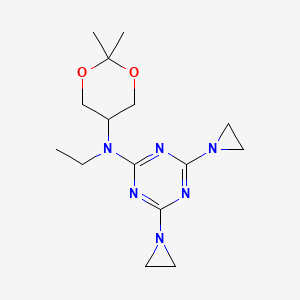
![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
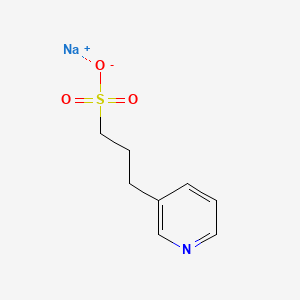
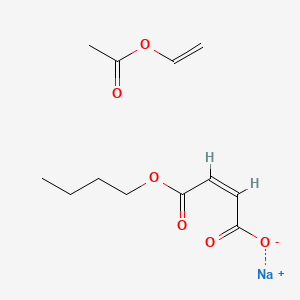
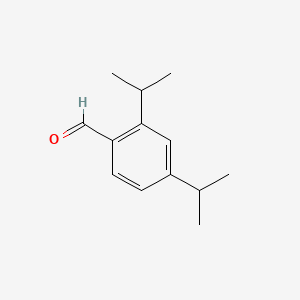

![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
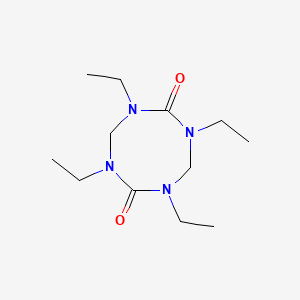
![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
